

An In-depth Technical Guide on 1-[Bis(4-fluorophenyl)methyl]piperazine

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Compound of Interest

Compound Name: 1-[Bis(4-fluorophenyl)methyl]piperazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-[Bis(4-fluorophenyl)methyl]piperazine**, a key intermediate in pharmaceutical research. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Core Molecular Data

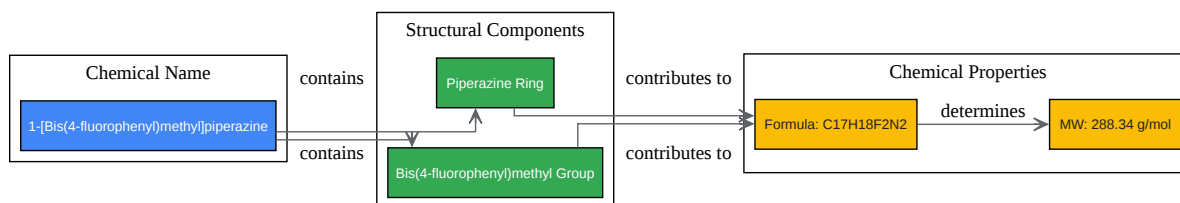
1-[Bis(4-fluorophenyl)methyl]piperazine, also known as 1-(4,4'-difluorobenzhydryl)piperazine, is a synthetic organic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules.^{[1][2]} Its chemical structure features a central piperazine ring attached to a bis(4-fluorophenyl)methyl group.

A summary of its fundamental molecular data is presented in the table below for easy reference and comparison.

Parameter	Value
Molecular Formula	C17H18F2N2[1][3][4]
Molecular Weight	288.34 g/mol [1][2][4]
CAS Number	27469-60-9[3][4][5]
Appearance	White to off-white or light yellow powder/solid[1][3]
Melting Point	88-94 °C[1][6]

Structural and Chemical Identity

The structural arrangement of **1-[Bis(4-fluorophenyl)methyl]piperazine** is fundamental to its utility in the synthesis of targeted therapeutic agents. The diagram below illustrates the logical relationship between the compound's name, its key structural components, and its resulting chemical formula and molecular weight.



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Caption: Logical relationship of chemical identity.

Experimental Protocols

While this document focuses on the core properties, it is important to note that **1-[Bis(4-fluorophenyl)methyl]piperazine** is a precursor for various active pharmaceutical ingredients. For instance, it is utilized in the synthesis of flunarizine and lomerizine, which are classified as

calcium channel blockers.[2] The synthesis of such compounds typically involves a nucleophilic substitution reaction where **1-[Bis(4-fluorophenyl)methyl]piperazine** is reacted with a suitable halogenated compound.[2]

Detailed experimental protocols for the synthesis and application of derivatives of this compound can be found in peer-reviewed literature. For example, the synthesis of novel diphenyl piperazine derivatives as dopamine uptake inhibitors has been described, providing specific reaction conditions and characterization methods. Similarly, its use in the development of piperazinyacetamides as potential anticancer agents has also been documented.[2] Researchers are encouraged to consult such publications for detailed experimental methodologies.

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